molecular formula C8H14O B13500435 Cyclooct-3-en-1-ol

Cyclooct-3-en-1-ol

Cat. No.: B13500435
M. Wt: 126.20 g/mol
InChI Key: PKZBRYXOYZUZIR-RQOWECAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclooct-3-en-1-ol is an organic compound with the molecular formula C8H14O It is a member of the cyclooctene family, characterized by an eight-membered ring with a double bond and a hydroxyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooct-3-en-1-ol can be synthesized through several methods. One common approach involves the oxidation of cyclooct-1,3-diene using selenium dioxide (SeO2) in the presence of oxygen (O2). This method is efficient and yields high purity products . Another method involves the ring-opening metathesis polymerization of cyclooctene derivatives, followed by functionalization to introduce the hydroxyl group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using catalysts to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Step 1: Acylation of Cyclooctene

Cyclooctene reacts with acetic anhydride in the presence of zinc chloride (ZnCl₂) to form 1-cyclooct-3-enylethanone :

Cyclooctene+Acetic anhydrideZnCl2,9095C1-Cyclooct-3-enylethanone\text{Cyclooctene} + \text{Acetic anhydride} \xrightarrow{\text{ZnCl}_2, 90-95^\circ \text{C}} \text{1-Cyclooct-3-enylethanone}

Conditions :

  • Catalyst: ZnCl₂ (0.22 mol)

  • Temperature: 90–95°C

  • Yield: 34% after distillation

Step 2: Borohydride Reduction

The ketone intermediate is reduced to cyclooct-3-en-1-ol using sodium borohydride (NaBH₄) in ethanol :

1-Cyclooct-3-enylethanoneNaBH4,EtOHThis compound\text{1-Cyclooct-3-enylethanone} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{this compound}

Conditions :

  • Solvent: Ethanol

  • Temperature: 0°C → room temperature

  • Yield: 68%

Acid-Catalyzed Transannular Hydride Shifts

This compound forms via transannular hydride shifts during hydroxylation of cyclooctene oxide. Performic acid hydroxylation of cyclooctene produces cyclooctane-1,4-diol and This compound , with the latter arising predominantly from 1,5 hydride shifts :

Reaction ComponentDetails
Starting MaterialCyclooctene oxide
ReagentPerformic acid
Major ProductThis compound (94% via 1,5 hydride transfer)
Minor ProductCyclooctane-1,4-diol (61% via 1,5 hydride transfer, 39% via 1,3)

Mechanistic Insight :

  • The strained cyclooctene ring facilitates proximity between the epoxide-derived carbocation and transannular hydrogens.

  • 1,5 hydride shifts dominate due to favorable orbital alignment and reduced steric hindrance .

Oxidation Reactions

This compound undergoes oxidation to form ketones under catalytic conditions. For example, rhodium(I)-promoted autoxidation yields cyclo-oct-1-en-3-one and cyclo-octanone :

ParameterDetails
CatalystRhodium(I)
SolventBenzene or N,N-dimethylacetamide (DMAC)
Temperature74°C
ProductsCyclo-oct-1-en-3-one (major), cyclo-octanone (minor)
YieldNon-catalytic in benzene; catalytic (6 mol product/mol Rh) in DMAC

Mechanism :

  • Rate-limiting oxygen insertion into an allylic C–H bond forms cyclo-oct-1-en-3-ol, which oxidizes further .

Stability and Competing Reactions

The compound’s stability is influenced by ring strain and substituent effects:

  • Dehydration : Acidic conditions may promote dehydration to cyclooctene derivatives, but this is suppressed by steric hindrance in the cyclooctyl system .

  • Isomerization : Endocyclic double bonds are favored over exocyclic ones due to reduced transannular strain .

Scientific Research Applications

Scientific Research Applications of Cyclooct-3-en-1-ol

This compound is a cyclic compound that is used in scientific research . It possesses a structure characterized by a cyclooctene ring and a hydroxyl group . The applications of this compound are broad, spanning chemistry, biology, and medicine.

Chemical Properties and Reactions
this compound can be involved in several chemical reactions due to the presence of the hydroxyl group and the double bond.

  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.
  • Reduction: The double bond can be reduced to yield cyclooctanol.
  • Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming derivatives such as ethers or esters.

Applications

  • Organic Synthesis: this compound can serve as a building block in the synthesis of complex organic molecules. Its structure allows for various functionalization reactions, making it a versatile intermediate in synthesizing larger, more complex compounds.
  • Bioorthogonal Chemistry: Derivatives of this compound, particularly trans-cyclooctenes (TCOs), are used in bioorthogonal chemistry for labeling and tracking biomolecules . TCOs react rapidly with tetrazines in inverse electron-demand Diels-Alder reactions, which are valuable for in vitro and in vivo studies .

Table of Research Findings

ApplicationDescription
Bioorthogonal Reactionstrans-Cyclooctenes react with tetrazines in inverse electron-demand Diels-Alder reactions, enabling the labeling and tracking of biomolecules .
Hypoxia DetectionTCO-modified 2-nitroimidazoles are used for in vitro pretargeted detection of hypoxia .
Synthesis of complex moleculesThis compound serves as a building block in creating complex organic structures.
Material ScienceUsed in the synthesis of polymers and advanced materials with unique properties.

Case Studies

  • Hydride Shifts in Cyclooctene Oxide Reactions: Studies have shown that cyclooctene oxides can undergo acid-catalyzed reactions involving 1,3- and 1,5-hydride shifts . For example, the hydroxylation of 5d,6d-cyclooctene oxide results in the formation of 1,4-diol and this compound, which are produced by different hydride transfer mechanisms .
  • trans-Cyclooctene in Bioorthogonal Chemistry: The inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazine (Tz) and trans-cyclooctene (TCO) has been used to visualize and quantify intracellular and extracellular targets . This technology has facilitated the development of pretargeted positron emission tomography (PET) imaging for the in vivo detection of TCO-modified monoclonal antibodies (mAb) .
  • Substituent-Directed Oxidation: Hypervalent iodine reagents have been employed to study the transannular oxidative cyclization of cyclooct-4-en-1-ol .

Mechanism of Action

The mechanism of action of cyclooct-3-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the hydroxyl group and the double bond. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of new compounds with desired properties. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Cyclooct-3-en-1-ol can be compared with other similar compounds, such as:

Biological Activity

Cyclooct-3-en-1-ol is a cyclic organic compound with significant biological activity, characterized by its unique structure and functional properties. This article delves into its biological activities, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H14OC_8H_{14}O and a molecular weight of approximately 142.20 g/mol. Its structure consists of a cyclooctene ring with a hydroxyl group, which contributes to its reactivity and biological properties. The compound's unique cyclic structure allows for various interactions with biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects against various pathogens. The hydroxyl group may enhance the interaction with microbial cell membranes, leading to disruption and cell death.
  • Antioxidant Activity : this compound has been evaluated for its ability to scavenge free radicals, potentially reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Initial findings suggest that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various pathogens
AntioxidantScavenges free radicals
Anti-inflammatoryModulates inflammatory pathways

Synthesis Methods

The synthesis of this compound has been explored through various methods. A notable approach involves the oxidation of cycloocta-1,3-diene, which yields cyclooctanones that can be reduced to obtain the desired alcohol. The efficiency of these synthetic routes can influence the availability of the compound for research and application.

Case Study: Synthesis Efficiency

A study demonstrated an efficient synthesis route using selenium oxide in acetic anhydride, achieving a high yield of cyclooctanols from diene precursors. This method highlights the potential for scalable production necessary for pharmacological studies .

Research Findings

Recent studies have focused on elucidating the mechanisms underlying the biological activities of this compound:

  • Mechanistic Insights : Research indicates that the compound may interact with specific enzymes involved in metabolic pathways, suggesting potential roles in drug development.
  • Pharmacological Implications : Given its diverse biological activities, this compound could serve as a scaffold for designing new therapeutic agents targeting infections or inflammation.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(3Z)-cyclooct-3-en-1-ol

InChI

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h2,4,8-9H,1,3,5-7H2/b4-2-

InChI Key

PKZBRYXOYZUZIR-RQOWECAXSA-N

Isomeric SMILES

C1CCC(C/C=C\C1)O

Canonical SMILES

C1CCC(CC=CC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.